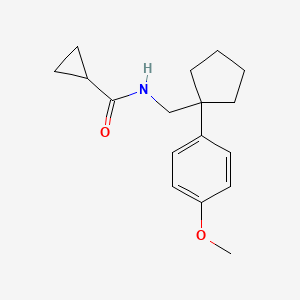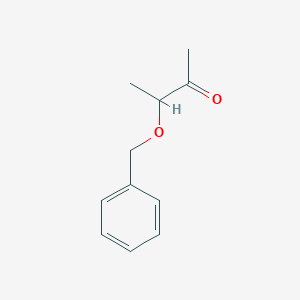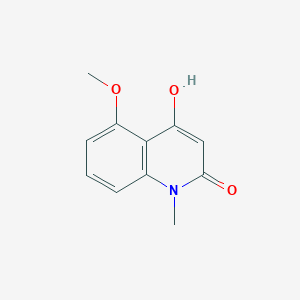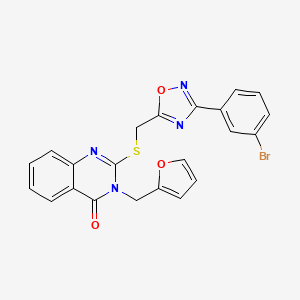
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to selectively bind to androgen receptors in skeletal muscle tissue, leading to increased muscle mass and strength without causing the negative side effects associated with anabolic steroids.
Mechanism of Action
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide selectively binds to androgen receptors in skeletal muscle tissue, leading to increased protein synthesis and muscle growth. This compound has also been shown to have a positive effect on bone density and strength, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, this compound has also been shown to have a positive effect on lipid metabolism and insulin sensitivity. This compound has been shown to decrease levels of LDL cholesterol and triglycerides while increasing levels of HDL cholesterol. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide in laboratory experiments is its selectivity for androgen receptors in skeletal muscle tissue. This allows researchers to study the effects of androgen receptor activation specifically in muscle tissue without the negative side effects associated with anabolic steroids. However, one limitation of using this compound in laboratory experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Future Directions
There are several potential future directions for research on N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in combination with other therapies for muscle wasting diseases and other conditions. Finally, there is interest in developing more potent and selective SARMs with improved pharmacokinetic properties for use in clinical settings.
Synthesis Methods
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with cyclopentanone in the presence of sodium hydride to form the intermediate cyclopentyl ketone. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of triethylamine to yield the final product, this compound.
Scientific Research Applications
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting diseases, osteoporosis, and other conditions that result in muscle loss. In preclinical studies, this compound has been shown to increase muscle mass and strength in animal models without causing negative effects on the prostate or other tissues.
Safety and Hazards
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-15-8-6-14(7-9-15)17(10-2-3-11-17)12-18-16(19)13-4-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXASQGRXFHXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)

![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)
![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B2951057.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)
